Product packaging for 2-Isopropylthiophen-3-amine(Cat. No.:CAS No. 106944-37-0)

2-Isopropylthiophen-3-amine

Cat. No.: B025616
CAS No.: 106944-37-0
M. Wt: 141.24 g/mol
InChI Key: DFWKOTSWTNHSJX-UHFFFAOYSA-N
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Description

2-Isopropylthiophen-3-amine (CAS Registry Number: 106944-37-0) is a specialized organic compound with the molecular formula C 7 H 11 NS and a molecular weight of 141.23 g/mol . This amine-substituted thiophene derivative is characterized by an isopropyl functional group at the 2-position of the heterocyclic thiophene ring, serving as a valuable chemical building block in organic synthesis and medicinal chemistry research. As a substituted thiopheneamine, this compound is of significant interest in pharmaceutical research and development . Thiophene-core structures are frequently explored as key scaffolds in drug discovery due to their prevalence in bioactive molecules. The molecule's structure, featuring both an amine and an isopropyl group on the thiophene ring, makes it a versatile precursor or intermediate for the synthesis of more complex molecules. Researchers utilize such building blocks to create compound libraries for screening against various biological targets, or to develop novel ligands for asymmetric catalysis . Physical-Chemical Properties (Calculated) • Density: ~1.076 g/cm³ • Boiling Point: ~258.7 °C at 760 mmHg • Flash Point: ~110.2 °C • Refractive Index: ~1.569 Safety & Handling: This product is for Research Use Only and is intended for use by qualified laboratory professionals. It is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the Safety Data Sheet (SDS) for detailed handling and hazard information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11NS B025616 2-Isopropylthiophen-3-amine CAS No. 106944-37-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-propan-2-ylthiophen-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NS/c1-5(2)7-6(8)3-4-9-7/h3-5H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFWKOTSWTNHSJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CS1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization Studies of 2 Isopropylthiophen 3 Amine

Reactions at the Primary Amine Functionality

The lone pair of electrons on the nitrogen atom of the primary amine group in 2-isopropylthiophen-3-amine makes it a potent nucleophile, readily participating in reactions with various electrophiles.

Alkylation Reactions of the Amino Group

Alkylation of the amino group is a fundamental transformation that introduces alkyl substituents onto the nitrogen atom, leading to the formation of secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts.

The direct alkylation of primary amines with alkyl halides can be challenging due to the potential for overalkylation, resulting in a mixture of primary, secondary, and tertiary amines. chemistrysteps.commasterorganicchemistry.com The product amine is often more nucleophilic than the starting amine, leading to further reaction with the alkylating agent. masterorganicchemistry.com

However, the synthesis of secondary and tertiary amines from this compound can be achieved under controlled conditions. The reaction of a primary amine with an alkyl halide initially forms the salt of a secondary amine. libretexts.org In the presence of excess primary amine, a reversible reaction can occur where the primary amine acts as a base, deprotonating the secondary amine salt to yield the free secondary amine. libretexts.org This secondary amine can then undergo further alkylation to form a tertiary amine. libretexts.org

Alternative methods for the controlled synthesis of secondary and tertiary amines include reductive amination. fiveable.me This process involves the reaction of the primary amine with a carbonyl compound (an aldehyde or ketone) to form an imine, which is then reduced to the corresponding amine. fiveable.me For the synthesis of tertiary amines, a secondary amine can be reacted with a carbonyl compound to form an enamine, which is subsequently reduced. youtube.com Another approach involves the acylation of a secondary amine with an acid chloride, followed by reduction of the resulting amide with a strong reducing agent like lithium aluminum hydride (LiAlH4). youtube.com

Reactant 1Reactant 2Product TypeGeneral Method
This compoundAlkyl HalideSecondary/Tertiary AmineDirect Alkylation
This compoundAldehyde/KetoneSecondary AmineReductive Amination
Secondary Amine DerivativeAldehyde/KetoneTertiary AmineReductive Amination (via Enamine)
Secondary Amine DerivativeAcyl ChlorideTertiary AmineAcylation followed by Reduction

Table 1: General Methods for the Formation of Secondary and Tertiary Amine Derivatives

The reaction of a tertiary amine with an alkyl halide leads to the formation of a quaternary ammonium salt, a process known as the Menshutkin reaction. wikipedia.org This reaction proceeds via nucleophilic aliphatic substitution and is a general and useful route for synthesizing these compounds as overalkylation is not possible. wikipedia.org The quaternization can be carried out using various alkylating agents, such as dimethyl sulfate, either neat or in the presence of an inert solvent. google.com The reaction is often exothermic. google.com The reactivity in quaternization reactions can be influenced by factors such as the nature of the leaving group on the alkylating agent and steric hindrance on the amine. nih.govmostwiedzy.pl For instance, the use of a tosylate leaving group has been shown to be effective in the quaternization of various amines. nih.govmostwiedzy.pl

Formation of Secondary and Tertiary Amine Derivatives

Acylation and Amide Bond Formation

The primary amine of this compound readily undergoes acylation with carboxylic acid derivatives, such as acyl chlorides and acid anhydrides, to form stable amide bonds. libretexts.orgsavemyexams.com This reaction, a type of nucleophilic acyl substitution, is fundamental in organic and medicinal chemistry for creating complex molecules. mychemblog.comhepatochem.com

The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. libretexts.org This intermediate then collapses, eliminating a leaving group (e.g., chloride from an acyl chloride or a carboxylate from an anhydride) to yield the amide. libretexts.orglibretexts.org The reaction is often carried out in the presence of a base to neutralize the acidic byproduct, such as HCl, which would otherwise protonate the starting amine and render it non-nucleophilic. mychemblog.com

A wide variety of coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC), diisopropylcarbodiimide (DIC), and HATU, have been developed to facilitate amide bond formation directly from carboxylic acids and amines. mychemblog.comhepatochem.com These reagents activate the carboxylic acid to form a more reactive intermediate that is readily attacked by the amine. hepatochem.com

Acylating AgentGeneral ConditionsProduct
Acyl ChlorideAprotic solvent, base (e.g., pyridine, tertiary amine)N-(2-isopropylthiophen-3-yl)amide
Acid AnhydrideBase to neutralize carboxylic acid byproductN-(2-isopropylthiophen-3-yl)amide
Carboxylic AcidCoupling reagent (e.g., DCC, HATU), baseN-(2-isopropylthiophen-3-yl)amide

Table 2: Acylation Reactions of this compound

Condensation Reactions with Carbonyl Compounds (Imines and Enamines)

The primary amine of this compound can undergo condensation reactions with carbonyl compounds (aldehydes and ketones). libretexts.org These reactions are a cornerstone of organic synthesis, enabling the formation of carbon-nitrogen double bonds (imines) and enamines.

The reaction between a primary amine and an aldehyde or ketone typically proceeds through the formation of a tetrahedral carbinolamine intermediate, which then dehydrates to form the imine (also known as a Schiff base). fiveable.me This reaction is generally reversible and is often carried out under conditions that favor the removal of water.

In cases where the carbonyl compound has an α-hydrogen, the initially formed imine can tautomerize to an enamine. Enamines are valuable synthetic intermediates due to the nucleophilic character of their α-carbon. The Stork enamine synthesis, for example, utilizes enamines for the alkylation and acylation of ketones. chemistry.coach

Condensation reactions, such as the aldol (B89426) and Claisen condensations, are fundamental carbon-carbon bond-forming reactions that involve the reaction of an enolate with a carbonyl compound. chemistry.coachlibretexts.org While these reactions primarily focus on carbon nucleophiles, the principles of carbonyl reactivity and enolate formation are relevant to understanding the broader context of condensation chemistry.

Sulfonamide Formation and Nitrogen Protection Strategies

The primary amine of this compound can react with sulfonyl chlorides to form sulfonamides. ekb.eg This reaction is analogous to acylation and is a common method for synthesizing this important functional group, which is a bioisostere of the amide bond. nih.gov The reaction typically involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. ekb.eg

The sulfonamide group can also serve as a protecting group for the amine functionality. The N-H proton of a sulfonamide is more acidic than that of an amide, allowing for deprotonation and subsequent alkylation on the nitrogen. libretexts.org This strategy can be employed for the controlled N-alkylation of amines. libretexts.orgpsu.edu Other nitrogen protecting groups, such as the Boc group, are also utilized to control the reactivity of the amine during multi-step syntheses. psu.edu The introduction of a protecting group can alter the nucleophilicity of the nitrogen, facilitating reactions that might otherwise be difficult to achieve. psu.edu

ReagentProductPurpose
Aryl/Alkyl Sulfonyl ChlorideSulfonamideSynthesis of sulfonamide derivatives, Nitrogen protection
Boc-anhydrideN-Boc protected amineNitrogen protection

Table 3: Sulfonamide Formation and Nitrogen Protection

Reactions with Nitrous Acid and Diazotization

The reaction of primary aromatic amines with nitrous acid (HNO₂) is a cornerstone of synthetic organic chemistry, and this compound is no exception. This reaction, known as diazotization, converts the primary amino group into a diazonium salt. chemistrysteps.commasterorganicchemistry.com Nitrous acid is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). chemistrysteps.comlumenlearning.com The reactive electrophilic species, the nitrosonium ion (NO⁺), then reacts with the nucleophilic amino group. chemistrysteps.commsu.edu

The resulting diazonium salt of this compound is an important intermediate. While aliphatic diazonium salts are generally unstable, aromatic and heteroaromatic diazonium salts exhibit greater stability, particularly at low temperatures (0–5°C), due to resonance stabilization. lumenlearning.comyoutube.com This stability allows them to be used in subsequent reactions. masterorganicchemistry.com These reactions, often called Sandmeyer or related reactions, involve the replacement of the diazonium group with a variety of nucleophiles, such as halides, cyanide, or hydroxyl groups. masterorganicchemistry.com The diazonium group can also be removed reductively, for instance, by using hypophosphorous acid (H₃PO₂). msu.edu

ReagentConditionsProduct Type
NaNO₂, HCl0-5°CThiophene-3-diazonium salt
H₂O, heat---2-Isopropylthiophen-3-ol
CuCl---3-Chloro-2-isopropylthiophene
CuBr---3-Bromo-2-isopropylthiophene
CuCN---2-Isopropylthiophene-3-carbonitrile
KI---2-Isopropyl-3-iodothiophene
HBF₄, heat---3-Fluoro-2-isopropylthiophene
H₃PO₂---2-Isopropylthiophene

Reactivity of the Thiophene (B33073) Ring System

The thiophene ring in this compound is an electron-rich aromatic system, susceptible to various reactions that modify the core structure.

The thiophene ring is known to undergo electrophilic aromatic substitution (EAS) more readily than benzene (B151609). msu.edu The amino group (-NH₂) is a powerful activating group and is ortho-, para-directing. In the case of this compound, the positions ortho (C4) and para (C5) to the amino group are available for substitution. The general mechanism for EAS involves the attack of an electrophile by the π-system of the aromatic ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex, followed by deprotonation to restore aromaticity. minia.edu.egpressbooks.pub

Common electrophilic aromatic substitution reactions include halogenation, nitration, and sulfonation. libretexts.orgmasterorganicchemistry.com Due to the high reactivity of the activated thiophene ring, these reactions often proceed under mild conditions. msu.edu For instance, halogenation may not require a Lewis acid catalyst, which is typically necessary for the halogenation of benzene. minia.edu.eglibretexts.org

ReactionReagent(s)Expected Major Product(s)
BrominationBr₂5-Bromo-2-isopropylthiophen-3-amine
NitrationHNO₃, H₂SO₄5-Nitro-2-isopropylthiophen-3-amine
SulfonationSO₃, H₂SO₄2-Isopropyl-3-aminothiophene-5-sulfonic acid

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.grmdpi.com The Suzuki-Miyaura coupling, which typically employs a palladium catalyst, couples an organoboron compound with an organohalide or triflate. beilstein-journals.org To utilize this compound in such a reaction, it would first need to be converted into a suitable coupling partner, for example, by halogenating the thiophene ring (as described in 3.2.1) to create an organohalide.

Alternatively, the amino group could be transformed into a triflate or a diazonium salt, which can also participate in cross-coupling reactions. These reactions enable the introduction of a wide variety of substituents, such as alkyl, aryl, or vinyl groups, onto the thiophene core, significantly expanding the molecular diversity accessible from this starting material.

Annulation reactions, which involve the formation of a new ring fused to an existing one, are a key strategy for synthesizing complex polycyclic molecules. 2-Aminothiophenes are particularly useful synthons for building fused heterocyclic systems, most notably thienopyrimidines. ekb.egencyclopedia.pub

Thienopyrimidines are bicyclic heterocycles containing a thiophene ring fused to a pyrimidine (B1678525) ring. ekb.eg They are of significant interest due to their structural analogy to purines. ekb.eg The synthesis of thieno[2,3-d]pyrimidines often starts from 2-aminothiophene derivatives that have a vicinal (adjacent) electrophilic group, such as an ester or a nitrile. ekb.egencyclopedia.pub

A common approach involves the reaction of a 2-aminothiophene-3-carboxylate with various one-carbon reagents to build the pyrimidine ring. ekb.eg For example, reaction with formamide (B127407) at high temperatures can yield thieno[2,3-d]pyrimidin-4(3H)-ones. encyclopedia.pubnih.gov Another versatile method is the reaction with isocyanates or isothiocyanates to form ureido or thioureido intermediates, which then undergo base-catalyzed cyclization to produce thienopyrimidinone or thioxothienopyrimidine derivatives. ekb.eg

For instance, reacting ethyl 2-amino-4-isopropylthiophene-3-carboxylate with an isothiocyanate would lead to a thiourea (B124793) derivative. ekb.eg Subsequent intramolecular cyclization, often promoted by a base like sodium hydroxide (B78521), would yield the corresponding 5-isopropyl-2-thioxothieno[2,3-d]pyrimidin-4-one. ekb.eg

Reagent 1Reagent 2Product Scaffold
2-Aminothiophene-3-carboxylateFormamideThieno[2,3-d]pyrimidin-4-one
2-Aminothiophene-3-carboxylateIsothiocyanate2-Thioxothieno[2,3-d]pyrimidin-4-one
2-Aminothiophene-3-carboxylateIsocyanateThieno[2,3-d]pyrimidine-2,4-dione
2-Aminothiophene-3-carbonitrileGuanidine2,4-Diaminothieno[2,3-d]pyrimidine

Beyond thienopyrimidines, the reactivity of this compound can be harnessed to construct other fused systems. The combination of the nucleophilic amine and the reactive positions on the thiophene ring allows for various cyclization strategies. Thermal decomposition of vinyl azides prepared from thiophene aldehydes can lead to thienopyridines, which are thiophene analogues of isoquinolines. scribd.com Furthermore, annulation strategies can be employed to create larger polycyclic aromatic systems containing a thiophene moiety, which are of interest in materials science. beilstein-journals.org

Mechanistic Investigations of Chemical Transformations Involving 2 Isopropylthiophen 3 Amine

Detailed Reaction Mechanisms of the Gewald Synthesis

Elucidation of the Knoevenagel Condensation Step

The initial and critical step in the Gewald synthesis of 2-isopropylthiophen-3-amine is the Knoevenagel condensation. wikipedia.orgchemrxiv.org This phase involves the reaction between a ketone (in this case, 3-methyl-2-butanone) and an activated nitrile, such as malononitrile (B47326) or ethyl cyanoacetate (B8463686), catalyzed by a base. wikipedia.orgthieme-connect.com

The general mechanism for the Knoevenagel condensation is depicted below:

  • Base-catalyzed formation of the nitrile anion: The amine base removes a proton from the active methylene (B1212753) group of the nitrile.
  • Nucleophilic attack: The resulting carbanion attacks the carbonyl group of the ketone.
  • Protonation and Dehydration: The intermediate alkoxide is protonated, and subsequent elimination of a water molecule forms the α,β-unsaturated nitrile.
  • Step Description Key Intermediates
    1 Deprotonation of activated nitrile Carbanion of the nitrile
    2 Nucleophilic attack on ketone Alkoxide intermediate
    3 Dehydration α,β-unsaturated nitrile

    Mechanistic Pathways of Sulfur Incorporation and Subsequent Cyclization

    Following the Knoevenagel condensation, the incorporation of sulfur and the subsequent cyclization to form the thiophene (B33073) ring occur. The precise mechanism of sulfur addition has been a topic of considerable debate. wikipedia.org

    Current understanding, supported by computational studies, suggests that the deprotonated α,β-unsaturated nitrile acts as the nucleophile, attacking the elemental sulfur (typically S8). chemrxiv.orgnjit.edu This leads to the opening of the sulfur ring and the formation of a polysulfide intermediate. chemrxiv.orgacs.org These polysulfide species are transient and can interconvert through various pathways, including unimolecular cyclization and nucleophilic degradation. chemrxiv.orgacs.orgchemrxiv.org

    Protonation of these polysulfide intermediates can alter their reactivity and provide a kinetically favorable route for their decomposition. chemrxiv.orgacs.orgchemrxiv.org Ultimately, it is the cyclization of a monosulfide intermediate, followed by aromatization, that drives the reaction towards the formation of the stable 2-aminothiophene ring. chemrxiv.orgacs.orgnjit.edu This final aromatization step is the thermodynamic driving force for the entire Gewald reaction, pulling the equilibrium of various intermediates towards the final product. chemrxiv.orgacs.orgchemrxiv.org

    The proposed mechanism involves the following key stages:

  • Sulfuration: The α,β-unsaturated nitrile intermediate reacts with elemental sulfur.
  • Cyclization: The sulfur-containing intermediate undergoes an intramolecular cyclization.
  • Tautomerization/Aromatization: A final prototropic shift leads to the aromatic 2-aminothiophene product. thieme-connect.com
  • Mechanistic Studies of Derivatization Reactions

    The amino group of this compound is a key functional handle for further chemical modifications. Understanding the mechanisms of these derivatization reactions is essential for the synthesis of more complex molecules.

    Nucleophilic Substitution Mechanisms at the Nitrogen Center

    The nitrogen atom of the amino group in 2-aminothiophenes can act as a nucleophile, participating in various substitution reactions. For instance, N-arylation and N-acylation reactions are common transformations. These reactions typically proceed through a standard nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom attacks an electrophilic center (e.g., the carbon of a carbonyl group or an aryl halide), leading to a tetrahedral intermediate. Subsequent loss of a leaving group regenerates the aromatic system and yields the N-substituted product.

    The reactivity of the amino group can be influenced by the electronic properties of the thiophene ring and the substituents present. The electron-donating nature of the thiophene ring can enhance the nucleophilicity of the amino group.

    Unraveling Addition Reactions and Rearrangement Pathways

    While less common than substitutions, addition reactions involving the thiophene ring of 2-aminothiophenes can occur under specific conditions. The π-electron system of the thiophene ring can be susceptible to attack by strong electrophiles. However, the aromaticity of the thiophene ring makes such reactions less favorable than substitution reactions that preserve the aromatic character.

    Rearrangement reactions of substituted thiophenes can also be observed, often catalyzed by acid or heat. These rearrangements can involve the migration of substituents around the thiophene ring. The specific pathways and products of such rearrangements are highly dependent on the nature of the substituents and the reaction conditions.

    Radical Mechanisms in the Chemistry of Thiophene Amines

    Radical reactions involving thiophene amines are less explored but represent an area of potential synthetic utility. The generation of a nitrogen-centered radical from the amino group could initiate various transformations. For example, radical cyclization reactions could be employed to construct fused heterocyclic systems. The thiophene ring itself can also participate in radical reactions, although its aromaticity provides a degree of stability against radical attack. Further research is needed to fully elucidate the potential and mechanisms of radical-mediated transformations of this compound and related compounds.


    Theoretical and Computational Chemistry Studies on 2 Isopropylthiophen 3 Amine and Thiophene Amines

    Quantum Chemical Calculation Methodologies

    Quantum chemical calculations offer a powerful lens through which to examine the intricacies of molecular systems. These methods, grounded in the principles of quantum mechanics, can predict a wide array of molecular properties with remarkable accuracy.

    Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. nrel.gov It is extensively used to study thiophene (B33073) derivatives and other organic molecules. nih.govnrel.govchemrxiv.orgarxiv.orgrsc.org

    A fundamental application of DFT is the optimization of molecular geometries to find the most stable three-dimensional arrangement of atoms. nrel.govarxiv.org For thiophene amines, this involves determining bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. For instance, studies on related 2-aminothiophene derivatives have utilized DFT methods like B3LYP with basis sets such as 6-311++G(d,p) to obtain optimized structures. semanticscholar.org In one such study, the calculated bond length between the sulfur and carbon atoms in the thiophene ring was found to be 1.767 Å, which is in close agreement with the experimental value of 1.737 Å. semanticscholar.org Similarly, the C-N bond length was calculated to be 1.354 Å, consistent with the experimental finding of 1.357 Å. semanticscholar.org

    Once the geometry is optimized, a wealth of information about the electronic structure can be extracted. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap generally suggests higher reactivity. For a series of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, DFT calculations revealed HOMO-LUMO energy gaps ranging from 4.21 to 4.93 eV, providing insights into their relative stabilities. mdpi.com

    Computational studies on thiophene-based systems often employ DFT to analyze various reactivity descriptors. nih.govacs.org These include:

    Ionization Potential (I): The energy required to remove an electron.

    Electron Affinity (A): The energy released when an electron is added.

    Chemical Hardness (η): A measure of resistance to change in electron distribution.

    Chemical Softness (σ): The reciprocal of chemical hardness.

    Electrophilicity Index (ω): A measure of the ability of a species to accept electrons. nih.govmdpi.comacs.org

    These parameters are invaluable for understanding and predicting the behavior of thiophene amines in chemical reactions.

    DFT is a powerful tool for mapping out the potential energy surface of a chemical reaction, allowing for the identification of reactants, products, intermediates, and, crucially, transition states. chemrxiv.orgchemrxiv.orgrsc.org The transition state represents the highest energy point along the reaction coordinate and determining its structure and energy is key to calculating the activation energy of a reaction.

    For example, the investigation of the adsorption of α-amino thiophene on a silicon surface utilized DFT calculations to explore various reaction pathways, including physisorbed, molecular, and dissociative adsorption configurations. worldscientific.comworldscientific.com These calculations revealed that dissociative states are energetically more favorable than molecular ones. worldscientific.comworldscientific.com The study also identified transition barriers for different pathways, showing that the transition to a state involving N-C bond breakage is nearly barrierless, making it kinetically accessible. worldscientific.comworldscientific.com In contrast, pathways involving N-H bond breakage have significantly higher activation barriers. worldscientific.comworldscientific.com

    Computational protocols that combine DFT with methods like the Artificial Force-Induced Reaction (AFIR) method can systematically explore reaction pathways. chemrxiv.orgmdpi.com This approach has been used to trace reaction paths from a product back to its reactants, aiding in the discovery of new synthetic routes. chemrxiv.org

    Following geometry optimization, vibrational frequency calculations are typically performed. These calculations serve two main purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (characterized by the absence of imaginary frequencies) and to predict the infrared (IR) spectrum of the molecule. mdpi.com Theoretical vibrational spectra can be compared with experimental data to support the structural characterization of newly synthesized compounds. For instance, in studies of thiophene sulfonamide derivatives, calculated vibrational frequencies for C-H, N-H, and S=O stretching and bending modes showed good agreement with experimental IR spectra. mdpi.comresearchgate.net

    Furthermore, these calculations provide access to important thermochemical properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy. nrel.gov This data is essential for understanding the thermodynamics of chemical reactions involving thiophene amines. A comprehensive database of quantum chemical calculations for over 200,000 organic radical species and 40,000 related closed-shell molecules includes optimized geometries, vibrational frequencies, and thermochemical data calculated at the M06-2X/def2-TZVP level of theory. nrel.gov

    PropertyDescriptionRelevance to Thiophene Amines
    Geometry Optimization Finding the lowest energy 3D arrangement of atoms.Determines stable conformations and structural parameters like bond lengths and angles.
    Electronic Structure Distribution of electrons in molecular orbitals (HOMO, LUMO).The HOMO-LUMO gap indicates chemical reactivity and stability.
    Reaction Pathways Mapping the energy changes during a chemical reaction.Identifies intermediates and transition states, revealing reaction mechanisms and kinetics.
    Vibrational Frequencies Calculation of molecular vibrations.Predicts IR spectra for structural confirmation and provides thermochemical data.

    Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. wikipedia.org These methods, while often more computationally demanding than DFT, can provide highly accurate results, serving as benchmarks for other computational techniques.

    Commonly used ab initio methods include Møller-Plesset perturbation theory (MP) and coupled-cluster (CC) theory. wikipedia.org MP2, the second-order Møller-Plesset method, is often used for geometry optimizations and can provide good structures for many molecules. ucsb.edu However, it can sometimes be prone to errors due to issues like basis set superposition error (BSSE), which can lead to incorrect predictions of molecular conformations, particularly in systems with π-electron clouds. acs.org

    Coupled-cluster methods, such as CCSD(T) (coupled cluster with single, double, and perturbative triple excitations), are considered the "gold standard" in quantum chemistry for their high accuracy in calculating energies. ucsb.edu While computationally expensive, CCSD(T) is often used to obtain benchmark energies for small molecules or to refine the energies of structures optimized at a lower level of theory. ucsb.eduarxiv.org For example, studies have used CCSD(T) to obtain accurate heats of formation and atomization energies for a range of molecules. arxiv.org

    The choice between DFT and ab initio methods depends on the specific research question and the available computational resources. For large systems or initial explorations of reaction pathways, DFT often provides the best compromise. For smaller systems or when very high accuracy is required, MP2 or CCSD(T) may be more appropriate.

    MethodDescriptionCommon Application
    MP2 Møller-Plesset perturbation theory to the second order.Geometry optimization and prediction of IR spectra. ucsb.edu
    CCSD(T) Coupled cluster with single, double, and perturbative triple excitations.Highly accurate single-point energy calculations; considered a benchmark method. ucsb.edu

    Density Functional Theory (DFT) Applications

    Investigation of Reaction Pathways and Transition States

    Molecular Modeling and Simulation Techniquesarxiv.org

    While quantum chemical calculations provide detailed information about individual molecules, molecular modeling and simulation techniques are used to study the behavior of larger systems, such as liquids, solutions, or materials. These methods often employ classical mechanics and force fields to describe the interactions between molecules.

    Molecular dynamics (MD) simulations, for example, can be used to study the dynamic behavior of thiophene-based molecules in different environments. acs.orgresearchgate.net In one study, MD simulations were used to investigate the interactions between thiophene and an ionic liquid extractant in a model diesel fuel, providing insights into the desulfurization process at a molecular level. researchgate.net Another study employed MD simulations to understand the interactions between cyclic secondary amines and 3,5-dicyanothiophene in different solvents, helping to explain observed differences in reactivity. nih.govacs.org

    These simulations can provide information on properties like solvation structures, diffusion coefficients, and conformational changes over time. researchgate.net By combining the detailed electronic structure information from quantum chemistry with the macroscopic insights from molecular simulations, a more complete understanding of the chemical and physical properties of 2-isopropylthiophen-3-amine and related thiophene amines can be achieved.

    Computational Prediction of Reactivity and Chemoselectivity

    Theoretical and computational chemistry offers powerful tools to predict the reactivity and chemoselectivity of molecules like this compound. By employing methods such as Density Functional Theory (DFT), researchers can calculate a variety of molecular properties and reactivity descriptors that provide insights into a molecule's behavior in chemical reactions. nih.govacs.org These descriptors help in understanding the electronic structure and identifying the most probable sites for electrophilic or nucleophilic attack.

    Key reactivity descriptors are often derived from the energies of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.commdpi.com The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy (ELUMO) indicates its ability to accept electrons (electrophilicity). The energy gap between HOMO and LUMO (ΔE = ELUMO - EHOMO) is a crucial indicator of molecular stability; a larger gap generally implies higher stability and lower reactivity. mdpi.commdpi.com

    From these FMO energies, several global reactivity descriptors can be calculated:

    Electronic Chemical Potential (μ): Represents the escaping tendency of electrons from an equilibrium system. It is calculated as μ = (EHOMO + ELUMO) / 2. nih.govmdpi.com

    Chemical Hardness (η): Measures the resistance to a change in electron distribution. It is calculated as η = (ELUMO - EHOMO). nih.govmdpi.com A higher value of hardness indicates lower reactivity. mdpi.com

    Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η). mdpi.commdpi.com

    Global Nucleophilicity Index (N): Represents the molecule's electron-donating capability. mdpi.com

    For this compound, the presence of the electron-donating amine (-NH2) and isopropyl groups influences the electron density of the thiophene ring. The amine group, in particular, significantly raises the HOMO energy, enhancing the nucleophilicity of the molecule, especially at the ortho and para positions relative to the amine. DFT calculations can generate molecular electrostatic potential (MEP) maps, which visually represent the charge distribution. mdpi.commdpi.com For a thiophene amine, these maps would likely show a region of negative electrostatic potential (red color) around the amine nitrogen and certain carbons of the thiophene ring, indicating the most probable sites for electrophilic attack. Conversely, regions of positive potential (blue color) would indicate electrophilic sites. mdpi.com

    The chemoselectivity of this compound in reactions, for instance, in electrophilic aromatic substitution, is governed by the relative activation of the different positions on the thiophene ring. The C5 position is often a primary site for electrophilic attack in 2-substituted thiophenes. However, the directing effect of the C3-amine group must also be considered. Computational models can predict the most likely site of reaction by calculating the energies of the intermediate sigma-complexes (Wheland intermediates) for substitution at each possible position. acs.org The position leading to the most stable intermediate is the kinetically and often thermodynamically favored product. chemrxiv.orgchemrxiv.org

    Local reactivity descriptors, such as the Fukui functions or Parr functions (Pk+ and Pk-), can be calculated to provide a more detailed, atom-by-atom picture of reactivity. nih.gov The electrophilic Parr function (Pk+) highlights the sites most susceptible to nucleophilic attack, while the nucleophilic Parr function (Pk-) indicates the sites most prone to electrophilic attack. nih.gov For this compound, these calculations would quantify the nucleophilic character of the C4 and C5 positions, helping to predict the regioselectivity of its reactions with electrophiles.

    Comparative Computational Studies with Thiophene Amine Analogues

    Comparative computational studies are invaluable for understanding how structural modifications affect the reactivity and properties of thiophene amines. By systematically changing the substituents on the thiophene ring and calculating the resulting changes in electronic structure and reactivity descriptors, a clear structure-activity relationship (SAR) can be established. mdpi.com

    Let's consider a comparative analysis between this compound and its analogues, where the isopropyl group is replaced by other substituents, such as a hydrogen atom (thiophen-3-amine), a methyl group (2-methylthiophen-3-amine), or an electron-withdrawing group like a cyano (-CN) or nitro (-NO2) group.

    CompoundSubstituent at C2EHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Global Electrophilicity (ω) (eV)Global Nucleophilicity (N) (eV)
    Thiophen-3-amine -H(Higher than thiophene)(Slightly affected)(Smaller than thiophene)(Moderate)(Moderate)
    This compound -CH(CH3)2HigherHigherSmallerLowerHigher
    2-Methylthiophen-3-amine -CH3HighHighSmallLowHigh
    2-Cyanothiophen-3-amine -CNLowerMuch LowerLargerHigherLower
    2-Nitrothiophen-3-amine -NO2Much LowerSignificantly LowerLargeMuch HigherMuch Lower

    Note: The values in this table are qualitative and represent expected trends based on the electronic nature of the substituents as described in computational chemistry literature. nih.govmdpi.comnih.gov Actual calculated values would depend on the specific level of theory and basis set used.

    Analysis of Trends:

    Effect of Electron-Withdrawing Groups (EWGs): If the isopropyl group were replaced by an EWG like a cyano or nitro group, the electronic properties would change dramatically. An EWG would withdraw electron density from the thiophene ring, significantly lowering both the HOMO and LUMO energies. nih.gov This would make the molecule less nucleophilic (lower N value) but much more electrophilic (higher ω index). nih.govnih.gov Such compounds would be less reactive towards electrophilic substitution but more susceptible to nucleophilic attack. nih.gov

    Steric Effects: The bulky isopropyl group, in addition to its electronic effects, also introduces significant steric hindrance. This can influence the chemoselectivity by blocking access to the adjacent C2 position and potentially influencing the preferred conformation of the molecule. In reactions, electrophiles might preferentially attack the less sterically hindered C5 position. Computational studies can quantify these steric effects by calculating the activation barriers for attack at different positions, where a higher barrier would correspond to a sterically disfavored pathway.

    Strategic Applications of 2 Isopropylthiophen 3 Amine in Advanced Organic Synthesis

    Role as a Pivotal Building Block in the Synthesis of Sophisticated Organic Molecules

    In organic synthesis, building blocks are fundamental molecular units that serve as the starting materials for constructing more complex compounds. sigmaaldrich.comscbt.com 2-Isopropylthiophen-3-amine exemplifies such a pivotal building block. Its inherent functionalities—a nucleophilic amine and an aromatic thiophene (B33073) core—allow for a wide array of chemical transformations. Chemists utilize these reactive sites to assemble sophisticated molecules step-by-step, making it an indispensable component in multi-step synthetic strategies. sigmaaldrich.com

    The amine group (R-NH2) is a key functional group in a vast number of natural products, pharmaceuticals, and industrial chemicals, often serving as a crucial intermediate in their synthesis. eopcw.com The presence of this group on the thiophene scaffold allows for its incorporation into larger, more intricate structures through reactions such as alkylation, acylation, and condensation. savemyexams.com This modular approach is central to modern synthetic chemistry, enabling the targeted design and creation of novel compounds with specific, desirable properties. The utility of amines as foundational components is a cornerstone of synthetic endeavors aimed at discovering new materials and bioactive agents. scbt.com

    Precursor for Diverse Heterocyclic Scaffolds, Notably Thienopyrimidines

    A primary application of this compound and its derivatives is in the synthesis of fused heterocyclic systems, with thienopyrimidines being a prominent example. nih.gov Thieno[2,3-d]pyrimidines, which are bio-isosteres of purines, are of significant interest due to their wide range of pharmacological activities, including anticancer and antimicrobial properties. nih.govekb.eg

    The synthesis of the thienopyrimidine core is typically achieved by constructing a pyrimidine (B1678525) ring onto the existing thiophene structure of an aminothiophene precursor. ekb.eg Starting with a 2-aminothiophene derivative, such as ethyl 2-amino-4-isopropylthiophene-3-carboxylate, the vicinal (adjacent) amino and carboxylate groups provide the necessary functionality for cyclization with various one- or two-carbon reagents.

    Common synthetic routes include:

    Reaction with Isothiocyanates: Treatment of the aminothiophene with an isothiocyanate (R-NCS) yields a thiourea (B124793) derivative. Subsequent base-catalyzed cyclization, often using sodium hydroxide (B78521) or potassium hydroxide, leads to the formation of a 2-thioxothieno[2,3-d]pyrimidin-4-one. ekb.egmdpi.com

    Reaction with Formamide (B127407): Refluxing the aminothiophene precursor with formamide provides a direct route to thieno[2,3-d]pyrimidin-4-ones. mdpi.comnih.gov

    Reaction with Isocyanates: Similar to the reaction with isothiocyanates, reacting the aminothiophene with an isocyanate (R-NCO) produces a urea (B33335) intermediate, which can be cyclized under basic conditions to yield thieno[2,3-d]pyrimidine-2,4-diones. ekb.eg

    These methods highlight the compound's role as a versatile platform for generating a diverse range of thienopyrimidine scaffolds, which can be further modified to explore structure-activity relationships.

    Table 1: Synthesis of Thienopyrimidine Scaffolds from 2-Aminothiophene Precursors
    ReagentIntermediateResulting ScaffoldReference
    Isothiocyanate (R-NCS)Thiourea derivative2-Thioxo-thieno[2,3-d]pyrimidin-4-one ekb.eg
    Formamide (HCONH₂)N/A (Direct cyclization)Thieno[2,3-d]pyrimidin-4-one nih.gov
    Isocyanate (R-NCO)Urea derivativeThieno[2,3-d]pyrimidine-2,4-dione ekb.eg
    Ethyl ChloroformateCarbamate derivativeThieno[2,3-d]pyrimidine-dione (after further steps) mdpi.com

    Utility in the Combinatorial and Parallel Synthesis of Compound Libraries

    Combinatorial chemistry is a powerful technique used in drug discovery to rapidly synthesize a large number of different but structurally related molecules, known as a compound library. iipseries.orgfortunepublish.com This approach significantly accelerates the identification of "hit" compounds with desired biological activity. openaccessjournals.com this compound and its derivatives are well-suited for such synthetic strategies due to their capacity to be systematically modified.

    The thienopyrimidine scaffold, readily accessible from this compound, serves as an excellent central core or "scaffold" for library generation. fortunepublish.com In a typical parallel synthesis workflow, the aminothiophene precursor can be reacted with a diverse set of building blocks (e.g., various isothiocyanates or amines) in separate reaction vessels or wells of a microtiter plate. imperial.ac.uk This allows for the creation of a grid of unique products, where each compound differs by the specific substituent introduced in that step. For example, libraries of 4-amino-thieno[2,3-d]pyrimidines have been synthesized by reacting a 4-chloro-thienopyrimidine intermediate with a wide array of primary and secondary amines. nih.govrsc.org This modularity enables the efficient exploration of the chemical space around the thienopyrimidine core to optimize biological activity. enamine.net

    Table 2: Illustrative Combinatorial Library from a Thienopyrimidine Scaffold
    Scaffold PositionPotential Substituents (R-groups)Rationale
    R¹ (from Isothiocyanate/Isocyanate)Alkyl chains, Aryl groups, HeterocyclesModulates lipophilicity and steric interactions.
    R² (e.g., at position 4)Diverse amines, Alcohols, ThiolsIntroduces various functional groups for hydrogen bonding and other interactions.
    R³ (on the thiophene ring)Isopropyl (as in parent), Methyl, PhenylAlters the electronic properties and overall shape of the molecule.

    Exploitation of Stereochemical Control in Synthetic Pathways via its Derivatives

    Stereochemistry—the three-dimensional arrangement of atoms in a molecule—is a critical factor in medicinal chemistry, as different stereoisomers (enantiomers or diastereomers) of a drug can exhibit vastly different biological activities. The synthesis of a single, desired stereoisomer, known as stereocontrolled or asymmetric synthesis, is a hallmark of advanced organic synthesis. nih.gov

    While this compound itself is achiral, it serves as a precursor to chiral molecules whose stereochemistry can be precisely controlled. In the synthesis of complex thienopyrimidine-based inhibitors, for instance, chiral sidechains are often introduced. The biological activity is frequently dependent on the specific stereoconfiguration of these additions.

    A clear example is seen in the development of inhibitors where a chiral amine is coupled to the thienopyrimidine core. In one study, a racemic compound was synthesized and found to be potent. nih.gov To evaluate the contribution of each enantiomer, the pure R and S isomers were synthesized separately. The results demonstrated a clear stereochemical preference: the R enantiomer retained the high potency of the racemic mixture, while the S enantiomer was significantly less active. nih.gov This highlights how derivatives of this compound are used in pathways where the control and evaluation of stereochemistry are essential for developing effective therapeutic agents.

    Table 3: Example of Stereoisomer Activity in a Thienopyrimidine Derivative
    CompoundStereochemistryBiological Activity (pIC₅₀)Reference
    Compound 25Racemic (mixture of R and S)7.7 nih.gov
    Compound 26R-enantiomer8.0 nih.gov
    Compound 27S-enantiomer7.3 nih.gov
    Note: pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration (IC₅₀); a higher value indicates greater potency.

    Future Directions and Emerging Research Avenues for 2 Isopropylthiophen 3 Amine

    Development of Sustainable and Eco-Friendly Synthetic Methodologies

    The principles of green chemistry are increasingly guiding synthetic strategies, aiming to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency. mdpi.comfau.eu Future research on 2-isopropylthiophen-3-amine should prioritize the development of more sustainable synthetic routes.

    Current methods for synthesizing substituted thiophenes and their amino derivatives often rely on multi-step procedures that may involve harsh reaction conditions or the use of toxic catalysts. researchgate.netnih.gov Emerging research highlights several promising avenues for greener synthesis:

    Catalytic Approaches: The use of heterogeneous photocatalysts, such as thiophene-based covalent triazine frameworks, has shown success in the oxidative coupling of amines under visible light. mdpi.com These catalysts offer the advantages of high conversion rates, selectivity, and exceptional stability and recyclability, aligning with green chemistry principles. mdpi.com Similarly, developing efficient catalysts for the synthesis of thiophene-containing heterocycles is a key area of research. acs.org

    One-Pot Syntheses: Designing one-pot procedures catalyzed by mild and readily available reagents like L-proline can provide efficient access to functionalized 2-aminothiophene scaffolds. organic-chemistry.org

    Hydrothermal Synthesis (HTS): This technique, which uses water as a solvent at elevated temperatures, has been successfully applied to synthesize 2,3-diarylquinoxalines with high yields and short reaction times, avoiding organic solvents and toxic catalysts. menchelab.com Exploring HTS for the synthesis of this compound could offer a significantly more environmentally friendly alternative. menchelab.com

    Amine-Catalyzed Sulfurization: Recent studies have shown that isocyanides can be converted to isothiocyanates using elemental sulfur and catalytic amounts of amine bases, offering a more sustainable route that avoids highly toxic reagents. rsc.orgkit.edu

    These approaches represent a shift towards more atom-economical and environmentally benign processes for the production of this compound and related compounds.

    Exploration of Novel Chemical Reactivity and Undiscovered Functionalizations

    The reactivity of the this compound scaffold presents a rich area for further exploration. Understanding its chemical behavior is crucial for unlocking its full potential in various applications.

    Key areas for investigation include:

    C-H Functionalization: Direct C-H functionalization is a powerful tool for improving sustainability in organic synthesis. researchgate.net Research into the direct arylation of thiophene (B33073) derivatives demonstrates the potential for creating new carbon-carbon bonds efficiently. researchgate.net Exploring selective C-H activation at different positions of the thiophene ring in this compound could lead to novel derivatives with unique properties.

    Cycloaddition Reactions: Thiophene derivatives can participate in various cycloaddition reactions. For instance, the reaction of 5-substituted-furan-2(3H)-ones with 8,8-dicyanoheptafulvene proceeds via an [8+2]-cycloaddition. acs.org Investigating the participation of this compound in similar or other types of cycloadditions could yield new heterocyclic systems.

    Reactions with Carbonyl Compounds: The reaction of 3-amidothiophene derivatives with various carbonyl compounds has been shown to produce different products, such as alkenes and bis-products, depending on the reactants and reaction conditions. nih.gov A systematic study of the reactions of this compound with a wide range of carbonyl compounds could reveal new synthetic pathways and functional group transformations.

    Novel Scaffolds: The isosteric replacement of benzene (B151609) rings with thiophene is a common strategy in medicinal chemistry. mdpi.com Designing and synthesizing new compounds that incorporate the this compound core into novel heterocyclic scaffolds, such as pyrazolo[1,5-a]thieno[2,3-c]pyrimidines, could lead to the discovery of new biologically active molecules. mdpi.com

    A deeper understanding of the reactivity of this compound will enable the synthesis of a broader range of derivatives with tailored properties for specific applications.

    Integration of Advanced Computational Approaches for Rational Design and Prediction

    Computational chemistry has become an indispensable tool in modern chemical research, offering insights that can guide experimental work and accelerate the discovery process. mdpi.comresearchgate.net

    For this compound, computational approaches can be applied in several key areas:

    Predicting Reactivity and Reaction Mechanisms: Density Functional Theory (DFT) calculations can be used to investigate reaction mechanisms and predict the relative stability of intermediates and products. nih.govacs.org This can help in understanding and optimizing reaction conditions for known transformations and in predicting the outcomes of novel reactions. For example, DFT calculations have been used to understand the factors that determine the product distribution in the reaction of 3-amidothiophenes with carbonyl compounds. nih.gov

    Virtual Screening and Drug Design: Molecular docking and quantitative structure-activity relationship (QSAR) studies can be employed to predict the biological activity of this compound derivatives. bohrium.com These in silico methods can help identify promising candidates for further experimental investigation, for example, as potential anti-inflammatory agents by studying their interactions with enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). bohrium.com

    Understanding Molecular Properties: Computational methods can be used to calculate various molecular properties, such as electronic structure, light absorption, and intermolecular interaction energies. mdpi.comrsc.orgacs.org This information is crucial for designing molecules with specific optical or electronic properties for applications in materials science.

    The synergy between computational predictions and experimental validation will be crucial for the rational design of new functional molecules based on the this compound scaffold.

    Implementation in Flow Chemistry and Automated Synthesis Platforms

    Flow chemistry and automated synthesis are transforming the landscape of chemical synthesis, offering advantages in terms of efficiency, safety, scalability, and reproducibility. researchgate.netnih.gov

    The application of these technologies to the synthesis and derivatization of this compound holds significant promise:

    Improved Synthesis Efficiency: Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields and purities compared to batch processes. beilstein-journals.orgresearchgate.net For example, the direct arylation of thiophenes has been successfully implemented in a flow system, achieving high yields with significantly reduced residence times. researchgate.net

    Enhanced Safety: Many chemical reactions, particularly those involving hazardous reagents or intermediates, can be performed more safely in continuous flow reactors due to the small reaction volumes and enhanced heat and mass transfer. nih.govresearchgate.net

    Scalability and Automation: Flow chemistry facilitates the scaling up of reactions from laboratory to industrial production. researchgate.net Automated synthesis platforms can be used to rapidly generate libraries of this compound derivatives for high-throughput screening, accelerating the discovery of new functional molecules. chemrxiv.org The development of an automated synthesis strategy was employed for creating analogs of a potent and selective inhibitor of PTP4A3.

    The integration of this compound chemistry with flow and automated platforms will be a key enabler for its translation from a laboratory curiosity to a valuable building block in various industrial applications.

    Investigation of Organometallic Chemistry and Catalysis Involving Thiophene Amines

    Organometallic chemistry, the study of compounds containing metal-carbon bonds, offers a vast playground for discovering new catalytic transformations. libretexts.org Thiophene amines, including this compound, can serve as versatile ligands for a variety of metals, opening up new avenues in catalysis.

    Future research in this area could focus on:

    Thiophene-Based Catalysts: Thiophene-functionalized metal-organic frameworks (MOFs) have shown significant catalytic activity in reactions such as CO2 conversion. acs.org The sulfur and nitrogen atoms in this compound could act as coordination sites for metal centers, leading to the formation of novel catalysts with unique reactivity.

    Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis. Thiophene derivatives can be efficiently arylated at the C2 position using phosphine-free palladium complexes. organic-chemistry.org Investigating the use of this compound and its derivatives as ligands in such reactions could lead to catalysts with improved activity or selectivity.

    Photocatalysis: Thiophene-containing materials are being explored as photocatalysts for various organic transformations. mdpi.comrsc.org For example, thiophene-bridged titanium-oxo clusters have been shown to be active in the photocatalytic oxidative coupling of amines. rsc.org The electronic properties of this compound could be harnessed to design new and more efficient photocatalytic systems.

    The exploration of the organometallic chemistry of this compound has the potential to uncover new catalytic systems for a wide range of important chemical transformations.

    Q & A

    Basic: What are the standard synthetic routes for 2-Isopropylthiophen-3-amine, and how can its purity be validated?

    Methodological Answer:
    The synthesis typically involves thiophene functionalization via Friedel-Crafts alkylation for isopropyl group introduction, followed by nitration and reduction to the amine. Key steps include:

    • Friedel-Crafts Alkylation : Use AlCl₃ as a catalyst in anhydrous conditions to introduce the isopropyl group at the 2-position of thiophene .
    • Nitration : Controlled nitration at the 3-position with HNO₃/H₂SO₄ at 0–5°C to avoid over-nitration .
    • Reduction : Catalytic hydrogenation (e.g., Pd/C, H₂) or chemical reduction (e.g., Fe/HCl) to convert the nitro group to an amine .
      Purity Validation :
    • HPLC : ≥98% purity is achievable with reverse-phase C18 columns and UV detection at 254 nm .
    • ¹H/¹³C NMR : Confirm substitution patterns via chemical shifts (e.g., thiophene protons at δ 6.8–7.2 ppm, isopropyl CH₃ at δ 1.2–1.4 ppm) .

    Advanced: How can computational methods resolve contradictions in reported spectroscopic data for this compound?

    Methodological Answer:
    Discrepancies in spectral data (e.g., NMR or IR peaks) may arise from solvent effects, tautomerism, or impurities. Strategies include:

    • DFT Calculations : Simulate NMR/IR spectra using Gaussian or ORCA software with solvent models (e.g., PCM for DMSO) to compare with experimental data .
    • Paramagnetic Relaxation Enhancement (PRE) : Detect dynamic structural changes (e.g., amine proton exchange) via variable-temperature NMR .
    • Mass Spectrometry (HRMS) : Rule out impurities by confirming molecular ion ([M+H]⁺) and fragmentation patterns .

    Basic: What safety protocols are essential when handling this compound?

    Methodological Answer:

    • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
    • Spill Management : Absorb spills with vermiculite or sand, then transfer to sealed containers for hazardous waste disposal .
    • Storage : Keep in amber glass bottles under inert gas (N₂/Ar) at 2–8°C to prevent oxidation .

    Advanced: What strategies optimize the regioselectivity of this compound derivatives in cross-coupling reactions?

    Methodological Answer:
    Regioselectivity in Suzuki or Buchwald-Hartwig reactions depends on:

    • Catalyst Design : Use Pd(OAc)₂ with SPhos or Xantphos ligands to direct coupling to the 5-position of thiophene .
    • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electron-deficient aryl halide reactivity .
    • Substituent Effects : Electron-withdrawing groups (e.g., NO₂) at the 4-position improve coupling yields by 20–30% .

    Basic: How should researchers characterize the stability of this compound under varying pH conditions?

    Methodological Answer:

    • pH Stability Assay : Incubate the compound in buffers (pH 1–13) at 37°C for 24 hours. Monitor degradation via HPLC .
    • Kinetic Analysis : Calculate degradation rate constants (k) using first-order kinetics. Amine protonation at low pH (≤3) typically increases stability .

    Advanced: What mechanistic insights explain the compound’s reactivity in electrophilic aromatic substitution (EAS)?

    Methodological Answer:

    • Directing Effects : The amine group (-NH₂) at position 3 is strongly activating (ortho/para-directing), while the isopropyl group at position 2 sterically hinders meta-substitution.
    • DFT Studies : Calculate Fukui indices to predict electrophilic attack sites. The 5-position often shows higher electron density .
    • Isotopic Labeling : Use ²H or ¹³C-labeled substrates to track substitution patterns in nitration or halogenation .

    Basic: How can researchers mitigate byproduct formation during the synthesis of this compound?

    Methodological Answer:

    • Temperature Control : Maintain nitration below 5°C to suppress dinitro byproducts .
    • Catalyst Screening : Replace AlCl₃ with FeCl₃ in Friedel-Crafts steps to reduce carbocation rearrangements .
    • Chromatography : Use flash column chromatography (silica gel, hexane/EtOAc gradient) to isolate the pure amine .

    Advanced: What bioisosteric replacements for this compound enhance drug-likeness in medicinal chemistry?

    Methodological Answer:

    • Thiophene-to-Benzene Replacement : Assess bioavailability via LogP (target ≤3) and polar surface area (PSA ≤60 Ų) .
    • Amine Modifications : Introduce sulfonamide or urea groups to improve metabolic stability while retaining H-bonding capacity .
    • In Silico Screening : Use SwissADME or ADMET Predictor™ to prioritize analogs with optimal pharmacokinetic profiles .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.